5-Cyclopropyl-3-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyl-5-methoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-11-9-4-8(5-10-6-9)7-2-3-7/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBUIUOPYHEXLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601297096 | |
| Record name | Pyridine, 3-cyclopropyl-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601297096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414870-78-2 | |
| Record name | Pyridine, 3-cyclopropyl-5-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-cyclopropyl-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601297096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Cyclopropyl 3 Methoxypyridine and Its Analogues
Strategies for Pyridine (B92270) Ring Functionalization at C-3 and C-5 Positions
The functionalization of the pyridine ring, a core structure in many pharmaceuticals, presents a unique set of challenges due to the electronic properties of the heterocycle. uiowa.eduresearchgate.net The nitrogen atom deactivates the ring towards electrophilic aromatic substitution, making direct functionalization difficult. uiowa.edu Consequently, strategies often rely on activating the pyridine ring or employing alternative reaction pathways.
Functionalization at the C-3 and C-5 positions, or the meta-positions, is particularly challenging compared to the ortho (C-2, C-6) and para (C-4) positions, which are more electronically favored for certain reactions. researchgate.netnih.gov Traditional methods have often led to mixtures of isomers, necessitating complex purification steps. uiowa.edu
Recent advancements have focused on developing regioselective methods for C-3 and C-5 functionalization. These include:
Directed ortho-metalation (DoM): While primarily used for ortho-functionalization, clever use of directing groups can influence metalation at the C-3 or C-5 position.
Halogenation followed by cross-coupling: Introduction of a halogen at the desired position allows for subsequent carbon-carbon or carbon-heteroatom bond formation through reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. jocpr.com
C-H activation/functionalization: Direct C-H functionalization is an atom-economical approach that has seen significant progress. nih.govnih.gov Transition metal catalysis plays a pivotal role in achieving regioselectivity at the distal C-3 and C-5 positions. nih.gov For instance, iridium-catalyzed borylation has been shown to favor the C-3 and C-4 positions of substituted pyridines, with the regioselectivity being sterically controlled. nih.gov
Ring-opening/ring-closing cascades: Novel strategies involving the temporary conversion of the pyridine ring into a more reactive intermediate, followed by functionalization and rearomatization, have emerged as powerful tools for meta-functionalization. nih.govresearchgate.net
These strategies provide a toolbox for chemists to selectively introduce substituents at the C-3 and C-5 positions, paving the way for the synthesis of complex pyridine derivatives like 5-cyclopropyl-3-methoxypyridine.
Regioselective Introduction of the Cyclopropyl (B3062369) Group at the C-5 Position
The incorporation of a cyclopropyl group at the C-5 position of a pyridine ring is a key step in the synthesis of the target molecule. This can be achieved through various methods, including direct cyclopropanation or through cross-coupling reactions with a pre-formed cyclopropyl unit.
Cyclopropanation Reactions in Pyridine Synthesis
Cyclopropanation reactions involve the formation of the three-membered ring directly on a precursor molecule. wikipedia.org While challenging, several methods have been developed:
Simmons-Smith Reaction: This classic method utilizes a carbenoid, typically iodomethylzinc iodide, to cyclopropanate an alkene. wikipedia.orgrsc.org For pyridine synthesis, this would involve a precursor with a vinyl group at the C-5 position. The presence of directing groups can enhance reactivity and stereoselectivity. rsc.org
Diazo Compound-Mediated Cyclopropanation: Diazo compounds can react with alkenes, often catalyzed by transition metals like rhodium or cobalt, to form cyclopropanes. wikipedia.orgnih.gov Asymmetric versions of this reaction are known, allowing for the synthesis of chiral cyclopropanes. rsc.orgnih.gov
Intramolecular Cyclization: A suitably substituted precursor with a leaving group can undergo intramolecular cyclization to form the cyclopropane (B1198618) ring. wikipedia.org This approach is fundamental to the Favorskii rearrangement. wikipedia.org
A notable development is the use of pyridotriazoles as stable carbene precursors for enzymatic cyclopropanation, offering a biocatalytic route to pyridine-functionalized cyclopropanes with high stereoselectivity. nih.gov
Palladium-Catalyzed Coupling Reactions for Cyclopropyl Moiety Incorporation
Palladium-catalyzed cross-coupling reactions are a powerful and versatile tool for forming carbon-carbon bonds and are widely used to introduce the cyclopropyl group. jocpr.com These reactions typically involve the coupling of a C-5 functionalized pyridine (e.g., a halide or triflate) with a cyclopropyl-containing organometallic reagent.
| Coupling Reaction | Pyridine Substrate (Electrophile) | Cyclopropyl Reagent (Nucleophile) | Catalyst System (Example) | Reference |
| Suzuki-Miyaura Coupling | 5-Bromopyridine, 5-Iodopyridine | Cyclopropylboronic acid or its esters | Pd(OAc)₂, SPhos, Cs₂CO₃ | jocpr.com |
| Stille Coupling | 5-Bromopyridine, 5-Iodopyridine | Cyclopropyltributyltin | Pd(PPh₃)₄ | |
| Negishi Coupling | 5-Bromopyridine, 5-Iodopyridine | Cyclopropylzinc halide | Pd(dppf)Cl₂ | |
| Kumada Coupling | 5-Bromopyridine, 5-Iodopyridine | Cyclopropylmagnesium bromide | Ni(dppp)Cl₂ |
The Suzuki-Miyaura coupling is particularly favored due to the stability and low toxicity of the boronic acid reagents. jocpr.com The use of potassium cyclopropyltrifluoroborates has also been shown to be effective in palladium-catalyzed cross-coupling with aryl bromides, proceeding with retention of configuration. sigmaaldrich.com Recent advancements have also explored the use of pyridyl pyrimidylsulfones as latent pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions, offering an alternative to pyridylboron reagents. acs.org
Regioselective Methoxy (B1213986) Group Installation at the C-3 Position
The introduction of a methoxy group at the C-3 position of the pyridine ring is another crucial step. Given the electronic nature of the pyridine ring, direct electrophilic methoxylation is generally not feasible. Therefore, synthetic strategies often rely on nucleophilic substitution or other indirect methods.
One common approach is the nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group, such as a halogen, at the C-3 position. For example, 3-bromo-5-substituted pyridines can react with sodium methoxide (B1231860) to yield the corresponding 3-methoxy derivatives. nih.govchemicalbook.com The synthesis of the precursor, 3-bromo-5-methoxypyridine, can be achieved from 3,5-dibromopyridine (B18299) by reaction with methanol (B129727) and sodium hydride. chemicalbook.com
Another strategy involves the C-H hydroxylation of the pyridine ring at the C-3 position, followed by methylation. A recently developed metal-free method for the C-3 selective hydroxylation of pyridines proceeds via photochemical valence isomerization of pyridine N-oxides. acs.org The resulting 3-hydroxypyridine (B118123) can then be methylated to afford the 3-methoxypyridine. This method is notable for its operational simplicity and compatibility with a wide range of functional groups. acs.org
Furthermore, the regioselective homocoupling of meta-hydroxypyridines has been achieved using hypervalent iodine(III) reagents, highlighting the unique reactivity of the hydroxyl group at the C-3 position. nih.gov
Synthesis of Precursors and Advanced Intermediates for this compound
The synthesis of this compound relies on the preparation of key precursors and advanced intermediates. A common and logical precursor is 3-bromo-5-cyclopropylpyridine . This intermediate can be synthesized via a palladium-catalyzed cross-coupling reaction between 3,5-dibromopyridine and a cyclopropylboronic acid derivative. Subsequent nucleophilic aromatic substitution with sodium methoxide would then yield the final product.
Alternatively, 3-methoxy-5-bromopyridine serves as another critical intermediate. This compound can be prepared from 3,5-dibromopyridine by selective monomethoxylation. chemicalbook.com Subsequent palladium-catalyzed coupling with a cyclopropyl organometallic reagent would then introduce the cyclopropyl group at the C-5 position.
Total Synthesis Approaches to this compound-Containing Scaffolds
For example, in the synthesis of more complex structures, the this compound moiety might be introduced late in the synthetic sequence. This could involve the coupling of a pre-functionalized this compound building block with another complex fragment.
A hypothetical retrosynthetic analysis for a generic target containing the this compound core could involve the following disconnections:
Late-stage coupling: Disconnection of a bond connecting the this compound unit to the rest of the molecule, leading back to a functionalized this compound (e.g., a boronic acid or halide) and a corresponding coupling partner.
Stepwise functionalization of the pyridine ring: A linear approach starting from a simple pyridine derivative, with sequential regioselective introduction of the methoxy and cyclopropyl groups as detailed in the sections above.
The development of multicomponent reactions offers an efficient pathway to complex scaffolds, including those based on a pyridine core. researchgate.net These one-pot reactions can rapidly build molecular complexity and are an attractive strategy for the synthesis of libraries of compounds for drug discovery.
Synthetic Transformations and Derivatization of this compound
The chemical structure of this compound offers several avenues for synthetic transformation and derivatization, allowing for the generation of a library of related compounds. The reactivity of the molecule is primarily centered around the pyridine ring, the methoxy group, and the potential for functionalization of the aromatic protons.
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. However, the positions ortho and para to the electron-donating methoxy group (positions 2, 4, and 6) are the most likely sites for substitution. Reactions such as nitration or halogenation could potentially be achieved under forcing conditions, leading to the introduction of new functional groups that can be further manipulated.
Demethylation: The methoxy group at the 3-position can be cleaved to yield the corresponding pyridin-3-ol derivative. This transformation is commonly achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting hydroxyl group is a versatile handle for further derivatization, enabling the synthesis of ethers, esters, and other functional analogues.
Cross-Coupling Reactions: While the parent molecule is set up from a cross-coupling reaction, further derivatization using similar chemistry is possible. If a halogen atom is introduced onto the pyridine ring (for example, at the 2-, 4-, or 6-position), this new handle can be used for subsequent palladium-catalyzed reactions. For instance, a bromo-substituted derivative could undergo another Suzuki coupling to introduce an aryl or alkyl group, a Sonogashira coupling to install an alkyne, or a Buchwald-Hartwig amination to form a carbon-nitrogen bond with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The Buchwald-Hartwig amination is a particularly powerful method for synthesizing a wide range of arylamines from aryl halides. wikipedia.orglibretexts.org
N-Oxidation and Quaternization: The lone pair of electrons on the pyridine nitrogen atom is available for reaction with electrophiles. Treatment with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding N-oxide. This modification alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. Additionally, the nitrogen can be alkylated using an alkyl halide (e.g., methyl iodide) to form a quaternary pyridinium (B92312) salt.
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent(s) | Potential Product Functional Group |
| Demethylation | Boron tribromide (BBr₃) or Hydrobromic acid (HBr) | 3-Hydroxyl |
| Nitration | Nitric acid, Sulfuric acid | Nitro group on pyridine ring |
| Halogenation | N-Bromosuccinimide (NBS) or Bromine | Bromo group on pyridine ring |
| N-Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | N-oxide |
| N-Alkylation | Methyl iodide | N-methyl pyridinium iodide |
| Buchwald-Hartwig Amination (on a halogenated derivative) | Amine, Palladium catalyst, Ligand, Base | Amino group on pyridine ring |
Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Cyclopropyl-3-methoxypyridine by providing information about the chemical environment of its proton (¹H) and carbon-¹³ (¹³C) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 3-methoxypyridine, shows characteristic signals that can be extrapolated to understand the spectrum of this compound. chemicalbook.com The protons on the pyridine (B92270) ring and the methoxy (B1213986) group will exhibit distinct chemical shifts and coupling patterns. The addition of a cyclopropyl (B3062369) group at the 5-position introduces new signals corresponding to the cyclopropyl protons, which typically appear in the upfield region of the spectrum due to their unique electronic environment. The specific shifts and splitting patterns of the pyridine protons would be altered by the presence of the cyclopropyl substituent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a similar compound, 3-methoxypyridine, the carbon atoms of the pyridine ring and the methoxy group have distinct chemical shifts. chemicalbook.com In this compound, the spectrum would be expected to show signals for the five carbons of the pyridine ring, the methoxy carbon, and the carbons of the cyclopropyl group. The chemical shifts would be influenced by the electron-donating methoxy group and the cyclopropyl substituent.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: The following table is a prediction based on known data for similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 (Pyridine) | ~8.1-8.3 | - |
| H-4 (Pyridine) | ~7.0-7.2 | - |
| H-6 (Pyridine) | ~8.0-8.2 | - |
| OCH₃ | ~3.8-4.0 | ~55-57 |
| Cyclopropyl-CH | ~1.5-1.8 | ~10-15 |
| Cyclopropyl-CH₂ | ~0.6-1.0 | ~5-10 |
| C-2 (Pyridine) | - | ~140-145 |
| C-3 (Pyridine) | - | ~155-160 |
| C-4 (Pyridine) | - | ~105-110 |
| C-5 (Pyridine) | - | ~135-140 |
| C-6 (Pyridine) | - | ~145-150 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the confirmation of its molecular formula. rsc.org
The fragmentation of the molecular ion in the mass spectrometer would likely involve characteristic losses. For instance, the cyclopropyl group can undergo fragmentation, leading to specific neutral losses. docbrown.info The methoxy group could be lost as a methyl radical (·CH₃) or formaldehyde (B43269) (CH₂O). The pyridine ring itself has a stable aromatic structure, but can also fragment under high energy conditions. The analysis of these fragmentation pathways helps to piece together the structure of the parent molecule.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: The following table is a prediction based on general fragmentation patterns of similar compounds.)
| m/z (mass-to-charge ratio) | Possible Fragment Ion | Possible Neutral Loss |
| [M]+• | [C₉H₁₁NO]+• | - |
| [M-CH₃]+ | [C₈H₈NO]+ | ·CH₃ |
| [M-C₂H₄]+• | [C₇H₇NO]+• | C₂H₄ (from cyclopropyl) |
| [M-CO]+• | [C₈H₁₁N]+• | CO |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic cyclopropyl group would appear in the 3100-2850 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ range. The C-O stretching of the methoxy group would likely be observed around 1250-1000 cm⁻¹. The presence of the cyclopropyl group can also give rise to specific absorptions, such as the C-H stretching at ~3080 cm⁻¹ and ring deformation modes. chemicalbook.com
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. The symmetric breathing mode of the pyridine ring would be a prominent feature.
Table 3: Predicted Key Vibrational Frequencies for this compound (Note: The following table is a prediction based on characteristic group frequencies.)
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch (cyclopropyl) | ~3080, 2950-2850 | Medium |
| C=C/C=N Ring Stretch (pyridine) | 1600-1450 | Strong |
| C-O Stretch (methoxy) | 1250-1000 | Medium |
| Ring Breathing (pyridine) | ~1000 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyridine exhibit characteristic π→π* and n→π* transitions. The UV-Vis spectrum of this compound would show absorption bands corresponding to these transitions. The position and intensity of these bands are influenced by the substituents on the pyridine ring. The methoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. The cyclopropyl group may have a smaller effect on the electronic transitions. Studying the spectrum in different solvents can also provide insights into the nature of the electronic transitions. researchgate.net
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.
Gas Chromatography (GC): Given its likely volatility, gas chromatography would be a suitable method for purity analysis. A GC analysis would provide a chromatogram where the area of the peak corresponding to this compound relative to the total area of all peaks indicates its purity. The use of a mass spectrometer as a detector (GC-MS) would allow for the identification of any impurities present. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment and can also be used for preparative separation. A reversed-phase HPLC method, using a nonpolar stationary phase and a polar mobile phase, would likely be effective for analyzing this compound. The retention time of the compound is a characteristic property under specific chromatographic conditions.
The choice between GC and HPLC would depend on the thermal stability and volatility of the compound. Both techniques are crucial for ensuring the compound meets the required purity standards for further use.
X-ray Crystallography for Solid-State Structure Determination of Derivatives
While obtaining a single crystal of this compound itself might be challenging, X-ray crystallography of its derivatives can provide definitive proof of its molecular structure in the solid state. acs.org By forming a crystalline salt or a coordination complex with a metal, it is often possible to obtain single crystals suitable for X-ray diffraction analysis. mdpi.commdpi.com This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles within the crystal lattice. researchgate.net This information is invaluable for confirming the connectivity established by other spectroscopic methods and for understanding intermolecular interactions in the solid state. scholaris.ca
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the stability of molecules. researchgate.netmdpi.com For pyridine (B92270) derivatives, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to provide a decent description of the molecule's properties. nih.gov Such calculations optimize the molecular geometry to find the most stable conformation, which corresponds to a true minimum on the potential energy surface. nih.gov
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability. mdpi.comdntb.gov.ua For instance, studies on related heterocyclic compounds show that the introduction of different functional groups can alter this gap, thereby tuning the molecule's reactivity. nih.gov
Other calculated properties include the molecular electrostatic potential (MEP), which maps the electron density to identify nucleophilic and electrophilic sites, and global reactivity descriptors like chemical hardness (η) and electrophilicity (ω). mdpi.comdntb.gov.ua A higher chemical hardness and lower electrophilicity generally suggest greater stability. mdpi.com These computational analyses provide a foundational understanding of the molecule's intrinsic properties before proceeding with more complex simulations or experimental work. mdpi.comresearchgate.net
Table 1: Illustrative Quantum Chemical Parameters Calculated for a Pyridine Derivative
| Parameter | Description | Illustrative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.8 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.3 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. dntb.gov.ua | 5.5 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution. mdpi.com | 2.75 eV |
| Electrophilicity (ω) | Capacity of a species to accept electrons. mdpi.com | 1.89 eV |
| Dipole Moment | A measure of the molecule's overall polarity. | 2.1 Debye |
Conformational Analysis and Molecular Dynamics Simulations of Pyridine Derivatives
The three-dimensional structure and dynamic behavior of 5-Cyclopropyl-3-methoxypyridine are crucial for its interactions. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used to explore these aspects.
Conformational Analysis focuses on identifying the most stable spatial arrangements of a molecule, which arise from rotation around single bonds. uwlax.edu For this compound, a key rotational bond exists between the cyclopropyl (B3062369) ring and the pyridine core. Theoretical studies on analogous molecules, such as cyclopropyl methyl ketone, have determined that the most stable conformations are typically the s-cis or s-trans forms, where the groups are either on the same or opposite sides relative to the connecting single bond. uwlax.edu By calculating the potential energy at various torsion angles, a potential energy diagram can be constructed to identify the energy minima corresponding to the most stable conformers. uwlax.edu
Table 2: Illustrative Conformational Energy Profile
| Conformer | Torsion Angle (Cyclopropyl-Pyridine) | Relative Energy (kcal/mol) | Stability |
| s-cis | 180° | 0.0 | Most Stable |
| Transition State | 90° | 4.5 | Unstable |
| s-trans | 0° | 1.2 | Less Stable |
Molecular Docking Studies with Biological Targets (when applied to derivatives)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov This method is essential in drug discovery for screening virtual libraries of compounds and understanding their potential binding modes. For derivatives of this compound, docking studies can elucidate how they might interact with the active site of a specific biological target, such as an enzyme or a receptor. nih.govnih.gov
The process involves placing the ligand (the pyridine derivative) into the binding site of the receptor and using a scoring function to estimate the binding affinity (often expressed as a negative Gibbs free energy, ΔG) and the inhibition constant (Ki). nih.gov A lower binding energy indicates a more favorable interaction. nih.gov The results also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's active site. nih.gov For example, docking studies on similar heterocyclic compounds have identified crucial interactions with residues like Val851 in the hinge region of PI3Kα, guiding further chemical modifications. nih.gov
Table 3: Example Molecular Docking Results for a Pyridine Derivative
| Derivative | Target Protein | Binding Affinity (ΔG) (kcal/mol) | Inhibition Constant (Ki) (nM) | Key Interacting Residues |
| Derivative A | Kinase X | -10.16 | 35.40 | Val12, Leu88, Asp145 |
| Derivative B | Protease Y | -9.91 | 54.75 | Gly101, Phe102, Tyr199 |
| Derivative C | Kinase X | -9.70 | 76.97 | Val12, Ala35, Ile90 |
Structure-Based Design and Computational Screening of this compound Derivatives
Structure-based drug design is a rational approach that utilizes the three-dimensional structural information of the biological target to design more potent and selective inhibitors. researchgate.net This process often begins with a "hit" compound, which could be a derivative of this compound identified through screening.
Following initial docking and MD simulations, medicinal chemists can introduce strategic modifications to the lead compound to enhance its binding affinity and other pharmacological properties. nih.govresearchgate.net For example, if docking reveals an unoccupied hydrophobic pocket in the active site, the cyclopropyl group might be replaced with a larger hydrophobic moiety to fill this space and improve binding. Similarly, if a hydrogen bond donor is needed to interact with a key residue, the methoxy (B1213986) group could be modified. nih.gov
Computational screening involves creating a virtual library of such derivatives and using high-throughput docking to rapidly assess their potential before committing to chemical synthesis. mdpi.com This iterative cycle of design, computational screening, synthesis, and biological testing accelerates the discovery of new drug candidates. nih.gov Studies on methoxypyridine derivatives have successfully used this strategy to develop potent PI3K/mTOR dual inhibitors, demonstrating the power of combining computational design with chemical synthesis and biological evaluation. nih.gov
Role As a Molecular Building Block and Scaffold in Diverse Synthetic Applications
Utilization in the Synthesis of Complex Heterocyclic Frameworks
The structural rigidity and substitution pattern of 5-Cyclopropyl-3-methoxypyridine make it an attractive starting material for the synthesis of more complex heterocyclic frameworks. The pyridine (B92270) nitrogen provides a site for quaternization and subsequent ring-forming reactions, while the methoxy (B1213986) group can be a handle for nucleophilic substitution or can be demethylated to a hydroxyl group, offering another point for chemical modification. The cyclopropyl (B3062369) group, known for its unique electronic properties and ability to participate in ring-opening reactions under specific conditions, adds another layer of synthetic versatility.
While direct, published examples of using this compound to construct intricate fused or spirocyclic heterocyclic systems are not extensively documented in readily available literature, the principles of heterocyclic chemistry suggest its potential in such transformations. For instance, the reaction of related 5-chloro-3-methoxypyridine with various amines has been shown to proceed via a dehydropyridine intermediate, leading to the formation of 3,5-disubstituted pyridines, which are otherwise challenging to synthesize. clockss.org This reactivity highlights the potential of the this compound core to undergo similar transformations, providing access to a range of substituted pyridine derivatives that can serve as precursors to more elaborate heterocyclic structures. The development of tandem reactions, such as conjugate addition followed by intramolecular cyclization, has proven effective for creating cyclopropane-fused heterocycles from related starting materials. bristol.ac.uk
Integration into Agrochemical Discovery Programs (as a moiety/intermediate)
The discovery of novel and effective agrochemicals, such as herbicides, fungicides, and insecticides, is crucial for modern agriculture. The incorporation of specific structural motifs can significantly influence the biological activity of these compounds. The pyridine ring is a well-established component in many commercial pesticides. google.comgoogle.com The trifluoromethylpyridine moiety, for instance, is a key structural feature in numerous active agrochemical ingredients. google.com
While direct evidence of the integration of this compound into agrochemical discovery programs is limited in publicly available literature, the presence of both the pyridine and cyclopropyl groups suggests its potential as a valuable intermediate or moiety. Cyclopropyl-containing compounds have been investigated as herbicides, with some designed as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. researchgate.net The discovery of new herbicides often involves combining known pharmacophores, and the cyclopropyl and pyridine moieties are both recognized for their contribution to herbicidal activity. mdpi.com Patents related to agrochemicals often describe broad classes of heterocyclic compounds, and while not explicitly naming this compound, the general structures disclosed could encompass derivatives of this compound. google.comgoogle.comgoogleapis.com
Role in Materials Science and Functional Molecule Design
The application of pyridine-containing molecules extends beyond the life sciences into the realm of materials science. The electronic properties of the pyridine ring, coupled with its ability to coordinate with metal ions, make it a useful component in the design of functional materials, such as polymers, dyes, and sensors. The cyclopropyl group can also influence the photophysical and electronic properties of a molecule.
Currently, there is a lack of specific research articles or patents detailing the use of this compound in the field of materials science. However, the fundamental properties of its constituent parts suggest potential avenues for exploration. For example, pyridine derivatives are used in the synthesis of conjugated polymers for organic electronics. The incorporation of a cyclopropyl group could potentially modulate the electronic band gap and solid-state packing of such materials. Furthermore, the ability of the pyridine nitrogen to act as a ligand for metal ions could be exploited in the creation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or gas storage properties.
Structure Activity Relationship Sar Studies of 5 Cyclopropyl 3 Methoxypyridine Derivatives
Impact of the Cyclopropyl (B3062369) Moiety on Molecular Interactions and Activity of Derivatives
The cyclopropyl group is a highly valued substituent in drug discovery, often introduced to fine-tune the properties of a lead compound. psu.edu Its unique structural and electronic characteristics can significantly impact a molecule's biological activity. nih.govscientificupdate.com The three carbon atoms of the cyclopropyl ring are coplanar, and the C-C bonds possess an enhanced π-character, making it a rigid, compact, and electronically distinct substituent. nih.gov
In the context of 5-Cyclopropyl-3-methoxypyridine derivatives, the cyclopropyl group can impart several advantageous properties:
Enhanced Potency and Binding Affinity: The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation that is more favorable for binding to a biological target. nih.gov This pre-organization for binding can reduce the entropic penalty upon interaction, leading to increased potency. nih.gov
Modulation of Physicochemical Properties: The cyclopropyl group can influence properties like lipophilicity and aqueous solubility. It is often used as a rigid linker or an isosteric replacement for other groups like alkenes or gem-dimethyl groups to optimize these parameters. scientificupdate.com
Improved Target Selectivity: By providing a unique three-dimensional shape and restricting conformational flexibility, the cyclopropyl moiety can help a molecule fit more precisely into the binding site of its intended target, thereby reducing off-target effects. nih.govscientificupdate.com
Conformational Influence: The introduction of a spirocyclopropyl group adjacent to a cyclohexane (B81311) or piperidine (B6355638) ring has been shown to favor an axial disposition for other substituents, a significant deviation from the usual equatorial preference. thieme-connect.com This demonstrates the powerful influence of the cyclopropyl group on the conformation of adjacent ring systems, which can be critical for molecular recognition. thieme-connect.com
| Property | Observed Impact of Cyclopropyl Group | Underlying Rationale | Reference |
|---|---|---|---|
| Potency | Often Increased | Conformational rigidity reduces the entropic cost of binding. nih.gov | nih.gov |
| Metabolic Stability | Enhanced | Stronger C-H bonds resist enzymatic degradation. nih.govscientificupdate.com | nih.govscientificupdate.com |
| Selectivity | Improved | Unique, rigid conformation can lead to more specific interactions with the target. nih.gov | nih.gov |
| Brain Permeability | Can be Increased | The group can alter pKa and reduce P-glycoprotein efflux. nih.gov | nih.gov |
| Conformation | Restricted Flexibility | The three-membered ring structure is inherently rigid. nih.gov | nih.gov |
Influence of the Methoxy (B1213986) Group on Electronic and Steric Properties in Pyridine (B92270) Scaffolds
Electronic Effects: The methoxy group is generally considered an electron-donating group through resonance, due to the lone pairs on the oxygen atom. However, it also has an inductive electron-withdrawing effect because of the high electronegativity of the oxygen atom. The net electronic effect depends on its position on the pyridine ring. In the meta-position (as in this compound), the resonance effect is minimized, and the inductive electron-withdrawing effect is more pronounced compared to the ortho or para positions. Studies on substituted pyridine systems have shown that electron-donating groups can increase the electron density around a coordinated metal center. nih.gov
Steric Effects: The methoxy group introduces steric bulk, which can influence the molecule's conformation and its ability to fit into a binding pocket. This steric hindrance can either be detrimental, by preventing optimal binding, or beneficial, by orienting the molecule correctly or preventing unwanted interactions.
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which can be a critical interaction for anchoring the molecule to its biological target.
Metabolic Lability: The methyl group of the methoxy substituent can be susceptible to O-demethylation by metabolic enzymes. This can be a metabolic liability, leading to the formation of a potentially less active or inactive phenol (B47542) derivative.
| Property | Description | Potential Consequence | Reference |
|---|---|---|---|
| Electronic Effect (Inductive) | Electron-withdrawing due to oxygen's electronegativity. | Modulates the pKa of the pyridine nitrogen. | nih.gov |
| Electronic Effect (Resonance) | Electron-donating due to lone pairs on oxygen. Effect is position-dependent. | Influences aromatic ring reactivity and interaction with electron-deficient centers. | nih.gov |
| Steric Bulk | Occupies space and can restrict rotation of nearby bonds. | Can dictate preferred conformation and influence binding affinity. | nih.gov |
| Hydrogen Bonding | The oxygen atom can act as a hydrogen bond acceptor. | Forms specific, stabilizing interactions with biological targets. | nih.gov |
| Metabolism | Can undergo O-demethylation. | Potential site of metabolic breakdown, affecting compound half-life. | mdpi.com |
Positional Isomerism and Substituent Effects on Biological or Functional Activity of Derivatives
For a disubstituted pyridine like this compound, moving either the cyclopropyl or methoxy group to other available positions (2, 4, or 6) would create a series of isomers with distinct characteristics.
Impact of Methoxy Group Position: Studies on other substituted aromatic systems have shown that the position of a methoxy group significantly affects biological properties. nih.gov For example, in a series of radiolabeled phosphonium (B103445) cations, an ortho-methoxy group led to the fastest liver clearance and best heart-to-background ratios for imaging, while the para-isomer had the highest uptake in the heart. nih.gov This highlights that positional changes can dramatically alter pharmacokinetics.
Impact of Pyridine Nitrogen Position: The position of the ring nitrogen relative to the substituents governs the molecule's dipole moment, pKa, and hydrogen bonding potential. For instance, moving the methoxy group to the 2- or 6-position places it adjacent to the nitrogen, which can lead to intramolecular interactions or steric clashes that influence conformation. A study on donor-acceptor luminogens demonstrated that positional isomerization of the pyridine ring affected molecular configuration and conjugation, leading to different photophysical properties. nih.gov Specifically, the para-linked isomer showed the most redshifted emission peak due to the strongest donor-acceptor interaction. nih.gov
| Compound Name | Key Structural Feature | Predicted Impact on Properties | Reference Principle |
|---|---|---|---|
| 2-Cyclopropyl-3-methoxypyridine | Cyclopropyl group is ortho to the nitrogen. | Potential for steric interaction with the nitrogen, may influence pKa and binding. | nih.gov |
| 4-Cyclopropyl-3-methoxypyridine | Cyclopropyl group is para to the nitrogen. | Different dipole moment and electronic distribution compared to the 5-cyclopropyl isomer. | nih.gov |
| 5-Cyclopropyl-2-methoxypyridine | Methoxy group is ortho to the nitrogen. | Strong electronic influence on the nitrogen; potential for intramolecular hydrogen bonding or steric hindrance. | nih.gov |
| 5-Cyclopropyl-4-methoxypyridine | Methoxy group is para to the nitrogen. | Maximizes the electron-donating resonance effect of the methoxy group. | nih.gov |
Correlation of Structural Modifications with Observed Research Outcomes in Derived Compounds
SAR studies aim to establish a clear correlation between specific structural changes and the resulting functional outcomes. For derivatives based on the this compound scaffold, modifications would logically focus on the cyclopropyl and methoxy groups, the pyridine ring itself, or the addition of further substituents.
Modifying the Cyclopropyl Group: Replacing the cyclopropyl ring with other small alkyl groups (e.g., ethyl, isopropyl) or a phenyl ring would test the importance of its rigidity and electronic nature. It is often observed that the compact, rigid structure of the cyclopropyl group is superior for potency and metabolic stability compared to more flexible alkyl chains. nih.govscientificupdate.com
Modifying the Methoxy Group: Altering the methoxy group to other alkoxy groups (e.g., ethoxy, isopropoxy) would probe for steric tolerance in a binding pocket. Replacing it with a hydroxyl group (-OH) would introduce a hydrogen bond donor and change the compound's polarity. Substituting it with a halogen (e.g., -F, -Cl) would shift the electronic effect from donating to strongly withdrawing. Studies have shown that increasing the number of methoxy groups on a pyridine derivative can lead to increased antiproliferative activity, demonstrating a direct correlation between this substituent and a biological outcome. nih.gov
Adding Substituents to the Pyridine Ring: Introducing additional groups at the remaining open positions (2, 4, or 6) of the this compound core would allow for fine-tuning of properties. For example, adding an amino group could introduce a key hydrogen bonding site and increase basicity, while adding a halogen could enhance binding through halogen bonds or alter metabolic stability. The intricate interplay between a pyridine's substitution patterns and its biological relevance has led to the development of numerous bioactive compounds. researchgate.net
| Structural Modification | Example Change | Potential Outcome | Rationale/Reference Principle |
|---|---|---|---|
| Replace Cyclopropyl Group | Cyclopropyl → Isopropyl | Decrease in potency and/or metabolic stability. | Loss of conformational rigidity and introduction of metabolically labile C-H bonds. nih.gov |
| Modify Methoxy Group | -OCH₃ → -OH | Change in solubility, introduction of H-bond donor capability, potential new metabolic pathway. | -OH group has different electronic and hydrogen bonding properties. nih.gov |
| Modify Methoxy Group | -OCH₃ → -Cl | Increased lipophilicity, change in electronic properties (electron-withdrawing). | Halogens have distinct steric and electronic profiles. nih.gov |
| Add Substituent | Add -NH₂ at C2-position | Increased basicity, new hydrogen bonding site, potential for new interactions. | The amino group is a strong hydrogen bond donor and base. nih.gov |
| Isomeric Rearrangement | 5-Cyclopropyl-3-methoxy → 2-Cyclopropyl-4-methoxy | Altered dipole moment, pKa, and binding orientation. | Positional isomerism significantly impacts molecular properties and biological activity. nih.govnih.gov |
Future Research Directions and Translational Perspectives
Development of Novel and Sustainable Synthetic Routes for Pyridine (B92270) Derivatives
The synthesis of substituted pyridines is a mature field, yet the demand for more sustainable and efficient methods continues to grow. Traditional methods often rely on harsh reaction conditions, expensive catalysts, and generate significant waste. Future research in this area will likely focus on several key aspects:
C-H Activation: Direct functionalization of pyridine C-H bonds is a highly atom-economical approach. Research is ongoing to develop catalysts that can selectively activate specific C-H bonds on the pyridine ring, allowing for the direct introduction of cyclopropyl (B3062369), methoxy (B1213986), or other functional groups. This would streamline the synthesis of compounds like 5-Cyclopropyl-3-methoxypyridine.
Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including improved safety, better reaction control, and easier scalability. The development of flow-based syntheses for pyridine derivatives will be crucial for their industrial-scale production.
Biocatalysis: The use of enzymes to catalyze the synthesis of pyridine derivatives is a promising green alternative to traditional chemical methods. Engineered enzymes could offer high selectivity and operate under mild conditions, reducing the environmental impact of synthesis.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds. This technology could be applied to the synthesis of complex pyridine derivatives from simple precursors under mild conditions.
Advanced Computational Approaches for Predictive Modeling and Compound Design
Computational chemistry and machine learning are revolutionizing the process of drug discovery and materials design. For pyridine derivatives, these approaches can be used to:
Predict Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties such as solubility, lipophilicity, and metabolic stability for novel pyridine derivatives. This allows for the in-silico screening of large virtual libraries of compounds before committing to their synthesis.
Virtual Screening and Docking: The three-dimensional structure of this compound can be used for virtual screening campaigns against various biological targets. Molecular docking simulations can predict the binding mode and affinity of the compound, helping to prioritize candidates for further experimental testing.
De Novo Design: Generative models, a type of artificial intelligence, can be used to design novel pyridine derivatives with desired properties. These models can learn the underlying patterns in large datasets of known active compounds and generate new molecules that are likely to be active.
Exploration of New Biological Target Classes for Derived Compounds
The pyridine scaffold is present in numerous approved drugs targeting a wide range of biological targets. However, there is still significant potential for the discovery of new applications for pyridine derivatives. Future research should focus on:
Targeting Protein-Protein Interactions (PPIs): PPIs represent a large and challenging class of drug targets. The rigid and planar nature of the pyridine ring makes it an attractive scaffold for the design of small molecules that can modulate these interactions.
Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, are important targets for the treatment of cancer and other diseases. Novel pyridine derivatives could be designed as potent and selective inhibitors of these enzymes.
Ion Channels and Transporters: These membrane proteins play crucial roles in various physiological processes and are implicated in a number of diseases. The development of new pyridine-based modulators of ion channels and transporters could lead to novel therapies for neurological disorders, cardiovascular diseases, and metabolic disorders.
Innovations in Agrochemical and Material Science Applications of Pyridine Scaffolds
Beyond pharmaceuticals, pyridine derivatives have important applications in agriculture and materials science.
Agrochemicals: The pyridine ring is a key component of many successful herbicides, insecticides, and fungicides. The unique structural features of this compound could impart novel biological activities. Future research could focus on developing new pesticides with improved efficacy, selectivity, and environmental profiles.
Organic Electronics: Pyridine-containing polymers and small molecules are being investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of the pyridine ring can be tuned by the introduction of substituents like the cyclopropyl and methoxy groups, allowing for the rational design of materials with optimized performance.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom in the pyridine ring can coordinate to metal ions, forming coordination polymers and MOFs. These materials have a wide range of potential applications, including gas storage, separation, and catalysis. The specific substitution pattern of this compound could lead to the formation of novel materials with unique structures and properties.
Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To fully explore the potential of the this compound scaffold, modern drug discovery technologies will be essential.
Combinatorial Chemistry: The synthesis of large libraries of related compounds by systematically varying the substituents on the pyridine ring will allow for the rapid exploration of structure-activity relationships (SAR).
High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds against a specific biological target. By combining combinatorial chemistry with HTS, it is possible to quickly identify promising lead compounds for further optimization.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 5-Cyclopropyl-3-methoxypyridine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves introducing the cyclopropyl group via cross-coupling reactions (e.g., Suzuki-Miyaura) or cyclopropanation of pyridine precursors. Optimize reaction conditions by screening palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃ or triethylamine) to improve yields. Solvent polarity and temperature should be adjusted to stabilize intermediates .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropyl and methoxy groups) and HPLC-MS for purity assessment. Compare spectral data with PubChem records of analogous pyridines (e.g., 3-Bromo-5-chloro-2-methoxypyridine) to validate structural assignments .
Q. What safety protocols are essential when handling this compound derivatives in laboratory settings?
- Methodological Answer : Follow general pyridine safety guidelines: use fume hoods to avoid inhalation, wear nitrile gloves, and employ dust-control measures during weighing. Spill management requires non-combustible absorbents (e.g., vermiculite) and disposal in sealed containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data between this compound and structurally similar methoxypyridines?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies or computational modeling (DFT) to compare electronic effects of substituents. For example, cyclopropyl’s electron-withdrawing nature may alter electrophilic substitution pathways compared to methyl or ethyl groups .
Q. What strategies mitigate low yields during cyclopropane ring formation in the synthesis of this compound?
- Methodological Answer : Optimize cyclopropanation using rhodium-catalyzed reactions or strain-release reagents. Monitor intermediates via in-situ FTIR to identify side reactions. Solvent systems like DMF or THF may stabilize reactive intermediates .
Q. How should researchers design enzyme inhibition studies using this compound as a potential inhibitor?
- Methodological Answer : Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity. Compare inhibition constants (Ki) with structurally related compounds (e.g., 5-Methoxypyridine-3-carboxylic acid derivatives) to establish structure-activity relationships (SAR) .
Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?
- Methodological Answer : Employ directed ortho-metalation (DoM) strategies using directing groups (e.g., amides). Alternatively, use Lewis acid catalysts (e.g., AlCl₃) to steer electrophiles to specific positions based on electronic density maps from computational studies .
Data Analysis and Validation
- Contradiction Resolution : Cross-reference X-ray crystallography data (if available) with computational models to validate regiochemical outcomes. For spectral discrepancies, use 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals .
- Purity Assurance : Apply GC-MS or chiral HPLC to detect trace impurities, particularly in enantioselective syntheses involving cyclopropane stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
